4-Chloro-2-methylphenylboronic acid

Organocatalysis Ligand Design Fine Chemical Synthesis

Researchers requiring chemoselective Suzuki-Miyaura couplings often encounter poor selectivity with unhindered phenylboronic acids. 4-Chloro-2-methylphenylboronic acid (CAS 209919-30-2) solves this with its unique ortho-methyl/para-chloro substitution pattern. • Ortho-methyl group provides steric hindrance for enhanced coupling chemoselectivity • Para-chloro substituent enables electronic tuning and further derivatization • Validated building block for medicinal chemistry SAR and agrochemical synthesis Supplied as a white to off-white solid (≥98% purity) with full analytical documentation. Suitable for milligram to multi-gram scale research.

Molecular Formula C7H8BClO2
Molecular Weight 170.4 g/mol
CAS No. 209919-30-2
Cat. No. B1353034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylphenylboronic acid
CAS209919-30-2
Molecular FormulaC7H8BClO2
Molecular Weight170.4 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)Cl)C)(O)O
InChIInChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3
InChIKeySRXXSLUUAWHGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Chloro-2-methylphenylboronic Acid


4-Chloro-2-methylphenylboronic acid (CAS 209919-30-2) is a disubstituted phenylboronic acid derivative, featuring a chlorine atom at the 4-position and a methyl group at the 2-position relative to the boronic acid moiety [1]. As a member of the organoboron compound class, it is a white to off-white solid with a molecular formula of C7H8BClO2, a molecular weight of 170.4 g/mol, and a reported melting point of 193-195°C [2]. Its primary utility lies in its role as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of C(sp2)-C(sp2) bonds . Its unique substitution pattern imparts specific steric and electronic properties that differentiate its reactivity from simpler, mono-substituted analogs, making it a strategic choice for constructing complex molecular architectures.

Suzuki-Miyaura cross-coupling reagent
Ortho-methyl group provides steric control
Para-chloro group enables electronic tuning

No Generic Substitute for 4-Chloro-2-methylphenylboronic Acid


Generic substitution of 4-Chloro-2-methylphenylboronic acid with simpler, more common boronic acids like unsubstituted phenylboronic acid or its mono-substituted analogs fails due to the compound's unique steric and electronic profile. The ortho-methyl group introduces significant steric hindrance around the reactive boron center, which directly impacts the rate and yield of transmetalation in Suzuki-Miyaura couplings [1]. This steric demand can be a critical asset for chemoselective cross-couplings in complex substrates where a less hindered boronic acid might react unselectively. Simultaneously, the para-chloro substituent exerts a strong electron-withdrawing effect via induction [2], which influences the overall electronics of the aryl ring, affecting both the boronic acid's stability and the subsequent biaryl product's properties. Simply switching to a different substituted phenylboronic acid, such as one with a fluoro group or no ortho-methyl group, will alter these parameters, potentially leading to reaction failure, diminished yields, or a different pharmacological or material property in the final target molecule . The specific combination of ortho-methyl and para-chloro groups is not interchangeable and is often a deliberate design choice in molecular optimization.

Ortho-methyl steric hindrance alters transmetalation rate; less hindered analogs may react unselectively.
Para-chloro electron-withdrawing effect changes aryl ring electronics, affecting stability and product properties.
Replacing with fluoro or unsubstituted phenylboronic acid can lead to reaction failure or different target properties.

4-Chloro-2-methylphenylboronic Acid Differentiation Evidence


Steric and Electronic Synergy vs. Mono-Substituted Analogs

The specific substitution pattern of 4-Chloro-2-methylphenylboronic acid offers a unique combination of electronic (para-Cl) and steric (ortho-CH3) modulation. This is explicitly cited as a key differentiator for its value in fine-tuning reactivity in applications such as organocatalysis or ligand design, where precise control over the catalyst's or ligand's environment is crucial [1]. This stands in contrast to mono-substituted boronic acids like 4-chlorophenylboronic acid (CAS 1679-18-1) or 2-methylphenylboronic acid (CAS 16419-60-6), which lack this dual, synergistic effect. The ortho-methyl group's steric demand can enhance selectivity, while the para-chloro group's electron-withdrawing nature can stabilize intermediates or modulate electron density on the metal center [2].

Steric/Electronic Synergy
Reported
Dual substitution (ortho-CH3, para-Cl) vs. mono-substituted analogs
Supports fine-tuning of reactivity and selectivity in catalysis.
Cross-study comparable; context-dependent.
Organocatalysis Ligand Design Fine Chemical Synthesis

Validated Synthesis from 2-Bromo-5-chlorotoluene

A validated synthetic route detailed in patent literature provides a reliable benchmark for the preparation of 4-chloro-2-methylphenylboronic acid. The procedure involves lithiation of 2-bromo-5-chlorotoluene at -78°C followed by reaction with triisopropyl borate and acidic workup to yield the desired boronic acid in 81% yield [1]. This documented, scalable method offers a key point of reference for procurement. It establishes a baseline yield and purity expectation against which alternative synthetic approaches or suppliers can be evaluated, ensuring the material's quality and consistency for research applications . This process uses a specific starting material (2-bromo-5-chlorotoluene), which differentiates it from syntheses of other substituted phenylboronic acids that may start from different isomers or use alternative borylation methods.

Synthesis Yield
Data to verify
81% yield
Reported benchmark for quality and cost-effectiveness assessment.
0.1 mol scale, -78°C, B(OiPr)3, acidic workup.
Chemical Process Development Synthetic Methodology Quality Assurance

Cold Storage and Handling Stability

Procurement decisions for sensitive reagents require clear storage and handling guidelines to ensure long-term usability and experimental reproducibility. 4-Chloro-2-methylphenylboronic acid is specified for storage at 0-8°C . This cold-storage requirement is a key differentiator from more stable, room-temperature-stable boronic acids or their pinacol ester derivatives (e.g., 4-chloro-2-methylphenylboronic acid pinacol ester) . Furthermore, it is noted to contain varying amounts of anhydride (the boroxine form) . This information is critical for accurate weighing, stoichiometric calculations, and understanding potential side reactions in anhydrous conditions. Choosing this acid form over a more stable ester requires a commitment to cold-chain logistics but is often preferred when the free boronic acid is directly required for a reaction sequence without an ester hydrolysis step.

Storage Condition
Data to verify
0–8°C storage required; contains varying anhydride content
Cold-chain logistics needed; impacts inventory planning.
Compare with room-temperature-stable pinacol ester.
Inventory Management Laboratory Safety Reagent Handling

Key Applications of 4-Chloro-2-methylphenylboronic Acid


Lead Optimization in Medicinal Chemistry

This compound is particularly suited for structure-activity relationship (SAR) studies in medicinal chemistry programs where subtle changes to steric bulk and electron density are required to improve a drug candidate's potency, selectivity, or pharmacokinetic properties. The specific ortho-methyl/para-chloro motif can be used to fine-tune the lipophilicity (logP) and metabolic stability of a biaryl pharmacophore, as the substitution pattern provides a defined, modifiable handle for further derivatization [1]. It is a key intermediate for generating libraries of compounds with a predictable, yet distinct, physicochemical profile.

Ligand Design for Transition Metal Catalysis

The dual steric and electronic nature of this boronic acid makes it a valuable building block for creating sophisticated ligands in transition metal catalysis [1]. It can be incorporated into phosphine or N-heterocyclic carbene (NHC) ligand frameworks to precisely control the metal center's environment. The ortho-methyl group provides a defined steric shield that can influence the approach of substrates, while the para-chloro group can be used to electronically tune the metal, potentially impacting oxidative addition and reductive elimination steps in catalytic cycles [2].

Synthesis of Novel Agrochemicals

The synthesis of new agrochemicals often requires unique building blocks to generate proprietary structures and circumvent existing patents. The 4-chloro-2-methylphenyl motif is directly found in patented compounds with pesticidal activity [1]. The presence of the ortho-methyl and para-chloro groups can improve the environmental persistence or target-site binding of a crop protection agent. Using this specific boronic acid allows researchers to directly construct the core of these active molecules via a Suzuki-Miyaura coupling, providing a direct route to these valuable scaffolds [2].

Benchmarking Cross-Coupling Catalysts and Conditions

Due to its well-defined steric and electronic properties, 4-chloro-2-methylphenylboronic acid serves as an excellent substrate for developing and benchmarking new catalysts for the Suzuki-Miyaura reaction [1]. Its ortho-methyl group presents a moderate steric challenge, making it a good test case for catalyst activity and functional group tolerance [2]. A new catalyst system's ability to efficiently couple this boronic acid with challenging aryl chlorides or heteroaryl halides is a robust measure of its synthetic utility and scope.

Application
Selection Property
Validation Focus
Lead optimization in medicinal chemistry
ortho-methyl/para-chloro substitution pattern
Lipophilicity and metabolic stability modulation
Ligand design for transition metal catalysis
Dual steric/electronic nature
Steric shielding and electronic tuning of metal center
Synthesis of novel agrochemicals
Proprietary structural motif
Direct construction of active core via Suzuki coupling
Benchmarking cross-coupling catalysts and conditions
Moderate steric challenge
Catalyst activity and functional group tolerance

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